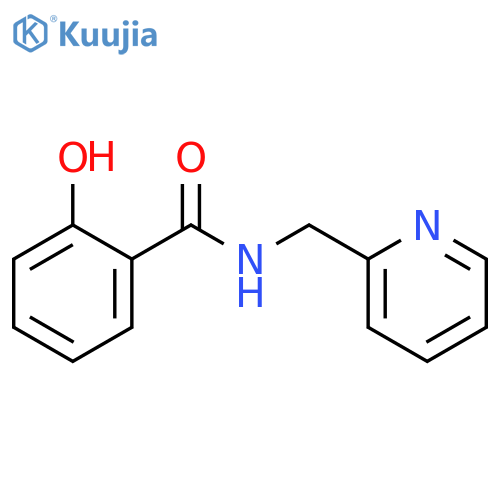

Cas no 57786-42-2 (2-Hydroxy-N-(pyridin-2-ylmethyl)benzamide)

2-Hydroxy-N-(pyridin-2-ylmethyl)benzamide 化学的及び物理的性質

名前と識別子

-

- 2-Hydroxy-N-(pyridin-2-ylmethyl)benzamide

- EN300-315600

- SR-01000534952-1

- 882-036-4

- N-(2-pyridylmethyl)salicylamide

- BRD-K66037674-001-01-1

- EU-0086176

- STK735450

- 2-hydroxy-N-[(pyridin-2-yl)methyl]benzamide

- 2-hydroxy-N-((pyridin-2-yl)methyl)benzamide

- MFCD03408079

- G29540

- 2-Hydroxy-N-pyridin-2-ylmethyl-benzamide

- ALBB-026452

- AKOS000211685

- Oprea1_733617

- CBKinase1_010882

- UETKAFXUXVMKPJ-UHFFFAOYSA-N

- SR-01000534952

- benzamide, 2-hydroxy-N-(2-pyridinylmethyl)-

- 57786-42-2

- SB80430

- CBKinase1_023282

- SCHEMBL9202857

- LS-09018

- 2-hydroxy-N-(pyridin-2-ylmethyl)benzamide

-

- MDL: MFCD03408079

- インチ: InChI=1S/C13H12N2O2/c16-12-7-2-1-6-11(12)13(17)15-9-10-5-3-4-8-14-10/h1-8,16H,9H2,(H,15,17)CopyCopied

- InChIKey: GMIZSJXFNCBKPE-UHFFFAOYSA-NCopyCopied

- ほほえんだ: c1ccc(c(c1)C(=O)NCc2ccccn2)OCopyCopied

計算された属性

- せいみつぶんしりょう: 228.089877630Da

- どういたいしつりょう: 228.089877630Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 258

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 62.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

- 色と性状: NA

- 密度みつど: 1.3±0.1 g/cm3

- ふってん: 465.2±35.0 °C at 760 mmHg

- フラッシュポイント: 374.0±31.5 °C

2-Hydroxy-N-(pyridin-2-ylmethyl)benzamide セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送

2-Hydroxy-N-(pyridin-2-ylmethyl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-315600-2.5g |

2-hydroxy-N-[(pyridin-2-yl)methyl]benzamide |

57786-42-2 | 95% | 2.5g |

$204.0 | 2023-09-05 | |

| Enamine | EN300-315600-1.0g |

2-hydroxy-N-[(pyridin-2-yl)methyl]benzamide |

57786-42-2 | 95% | 1g |

$0.0 | 2023-06-07 | |

| Enamine | EN300-315600-0.1g |

2-hydroxy-N-[(pyridin-2-yl)methyl]benzamide |

57786-42-2 | 95% | 0.1g |

$37.0 | 2023-09-05 | |

| TRC | H594620-500mg |

2-Hydroxy-N-(pyridin-2-ylmethyl)benzamide |

57786-42-2 | 500mg |

$ 320.00 | 2022-06-04 | ||

| Enamine | EN300-315600-10g |

2-hydroxy-N-[(pyridin-2-yl)methyl]benzamide |

57786-42-2 | 95% | 10g |

$630.0 | 2023-09-05 | |

| 1PlusChem | 1P00J8HV-100mg |

2-hydroxy-N-(pyridin-2-ylmethyl)benzamide |

57786-42-2 | 95% | 100mg |

$105.00 | 2023-12-16 | |

| Aaron | AR00J8Q7-5g |

2-hydroxy-N-(pyridin-2-ylmethyl)benzamide |

57786-42-2 | 95% | 5g |

$530.00 | 2023-12-13 | |

| Aaron | AR00J8Q7-100mg |

2-Hydroxy-N-(pyridin-2-ylmethyl)benzamide |

57786-42-2 | 95% | 100mg |

$76.00 | 2025-03-22 | |

| A2B Chem LLC | AI96675-500mg |

2-Hydroxy-n-(pyridin-2-ylmethyl)benzamide |

57786-42-2 | 95% | 500mg |

$122.00 | 2024-04-19 | |

| 1PlusChem | 1P00J8HV-250mg |

2-hydroxy-N-(pyridin-2-ylmethyl)benzamide |

57786-42-2 | 95% | 250mg |

$123.00 | 2023-12-16 |

2-Hydroxy-N-(pyridin-2-ylmethyl)benzamide 関連文献

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

2-Hydroxy-N-(pyridin-2-ylmethyl)benzamideに関する追加情報

2-Hydroxy-N-(pyridin-2-ylmethyl)benzamide: A Comprehensive Overview

2-Hydroxy-N-(pyridin-2-ylmethyl)benzamide, with the CAS number 57786-42-2, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 2-Hydroxy-N-(2-pyridylmethyl)benzamide, is characterized by its unique molecular structure and potential therapeutic applications. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with this compound.

Chemical Structure and Properties

2-Hydroxy-N-(pyridin-2-ylmethyl)benzamide is a derivative of benzamide, featuring a hydroxyl group and a pyridine ring attached to the benzene ring. The molecular formula of this compound is C13H13N2O2, with a molecular weight of 231.25 g/mol. The presence of the hydroxyl group and the pyridine ring imparts specific chemical properties to the molecule, such as enhanced solubility in polar solvents and increased reactivity in various chemical reactions.

The compound exhibits good stability under standard laboratory conditions but may degrade under extreme conditions such as high temperature or strong acid/base environments. Its melting point is reported to be around 165-167°C, making it suitable for various analytical and preparative techniques.

Synthesis Methods

The synthesis of 2-Hydroxy-N-(pyridin-2-ylmethyl)benzamide can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 2-hydroxybenzoyl chloride with 2-(aminomethyl)pyridine in the presence of a base such as triethylamine. This reaction typically proceeds via nucleophilic acyl substitution, yielding the desired product in good yields.

An alternative approach involves the coupling of 2-hydroxybenzoic acid with 2-(aminomethyl)pyridine using a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC). This method is particularly useful for large-scale synthesis due to its mild reaction conditions and high product purity.

Biological Activities and Applications

2-Hydroxy-N-(pyridin-2-ylmethyl)benzamide has been extensively studied for its biological activities, particularly in the context of its potential as a therapeutic agent. One of the key areas of interest is its anti-inflammatory properties. Recent research has shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), making it a promising candidate for the treatment of inflammatory diseases.

In addition to its anti-inflammatory effects, 2-Hydroxy-N-(pyridin-2-ylmethyl)benzamide has also demonstrated potential as an anticancer agent. Studies have indicated that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For instance, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in cancer progression.

Clinical Trials and Future Prospects

The promising biological activities of 2-Hydroxy-N-(pyridin-2-ylmethyl)benzamide have led to its evaluation in preclinical and early-stage clinical trials. Initial results from these trials have been encouraging, with the compound demonstrating favorable pharmacokinetic properties and low toxicity profiles. However, further research is needed to fully elucidate its mechanisms of action and optimize its therapeutic potential.

Ongoing studies are focusing on optimizing the delivery methods and formulations of 2-Hydroxy-N-(pyridin-2-ylmethyl)benzamide to enhance its bioavailability and efficacy. Additionally, efforts are being made to identify synergistic combinations with other therapeutic agents to improve treatment outcomes for various diseases.

Conclusion

In conclusion, 2-Hydroxy-N-(pyridin-2-ylmethyl)benzamide, with CAS number 57786-42-2, is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its diverse biological activities, makes it an attractive candidate for further investigation and development. As research continues to advance, it is likely that this compound will play an increasingly important role in the treatment of various diseases, contributing to improved patient outcomes and quality of life.

57786-42-2 (2-Hydroxy-N-(pyridin-2-ylmethyl)benzamide) 関連製品

- 122885-30-7(4,5-Hexadienoic acid, 2-amino-, methyl ester)

- 654057-97-3(Phosphonium, trihexyltetradecyl-, bromide)

- 2172066-32-7(4,4-difluoro-1-1-(hydroxymethyl)-2-methylcyclopropylcyclohexan-1-ol)

- 57964-39-3(4-(1-cyanoethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile)

- 1638533-33-1(1-(6-(Methylthio)benzo[d]oxazol-2-yl)ethanone)

- 2639634-66-3({2-2-(2-aminoethoxy)ethoxyethyl}2-(4-{2-2-(2-aminoethoxy)ethoxyethyl}piperazin-1-yl)ethylamine)

- 2246691-45-0(1-methyl-4-{2-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxyethyl}piperazine)

- 60458-71-1(2-(4,6-dimethylpyrimidin-2-yl)thioacetohydrazide)

- 2025044-19-1(1-(1-methoxypropan-2-yl)azetidin-2-ylmethanamine)

- 880801-80-9(2-{4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-3-(trifluoromethyl)phenylacetamide)